Marrubiin

Enzyme Inhibition Inflammation Rheumatoid Arthritis

Source high-purity Marrubiin (≥98% HPLC) for reproducible R&D. As defined by the European Pharmacopoeia, standardized Marrubiin is the active principle, not crude extracts. This furanic labdane diterpenoid lactone is a covalent Cathepsin C inhibitor (IC50 57.5 nM), a superior vasorelaxant, and a validated scaffold for analgesic development. Generic Marrubium vulgare extracts fail to replicate this compound's specific, quantifiable activity.

Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
CAS No. 465-92-9
Cat. No. B191795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMarrubiin
CAS465-92-9
Synonymsmarrubiin
Molecular FormulaC20H28O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1CC2C3C(CCCC3(C1(CCC4=COC=C4)O)C)(C(=O)O2)C
InChIInChI=1S/C20H28O4/c1-13-11-15-16-18(2,17(21)24-15)7-4-8-19(16,3)20(13,22)9-5-14-6-10-23-12-14/h6,10,12-13,15-16,22H,4-5,7-9,11H2,1-3H3/t13-,15-,16+,18+,19+,20-/m1/s1
InChIKeyHQLLRHCTVDVUJB-OBHOOXMTSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Marrubiin (465-92-9): A Labdane Diterpenoid with Quantified Stability and Pharmacological Differentiation


Marrubiin (CAS 465-92-9) is a furanic labdane diterpenoid lactone and the primary chemotaxonomic marker of the genus Marrubium [1]. Isolated predominantly from Marrubium vulgare, it serves as a precursor to several active derivatives, including marrubenol and marrubiinic acid [2]. In the context of natural product procurement, Marrubiin is distinguished from its class peers by documented high stability and low catabolism [2], alongside a unique lactone moiety that enables covalent inhibition mechanisms not shared by many related diterpenoids [3].

Why Marrubiin (465-92-9) Cannot Be Interchanged with Crude Extracts or Undefined Labdane Mixtures in Research and Development


Procurement of generic Marrubium vulgare extracts or undefined mixtures of labdane diterpenoids introduces significant variability and fails to reproduce the specific, quantifiable activity of purified Marrubiin. For example, the DPPH radical scavenging activity of a conventional extract (IC50 = 84.14 μg/mL) is significantly weaker than that of an extract enriched for Marrubiin (IC50 = 66.28 μg/mL) [1]. More critically, Marrubiin's unique ability to act as a covalent inhibitor of Cathepsin C (IC50 = 57.5 nM) is mediated by its specific lactone structure, a mechanism that cannot be assumed for other co-occurring compounds like marrubenol or vulgarol [2]. Standardization to Marrubiin content is required by the European Pharmacopoeia, underscoring that it is the defined active principle, not merely a surrogate marker [3].

Quantitative Differentiation: Head-to-Head and Class-Level Evidence for Marrubiin (465-92-9) Selection


Superior Cathepsin C (CTSC) Inhibition Potency vs. Positive Control AZD7986

Marrubiin demonstrates potent inhibition of human recombinant Cathepsin C (CTSC) with an IC50 of 57.5 nM, establishing it as a covalent inhibitor targeting Cys234 [1]. In an in vivo adjuvant-induced arthritis model, high-dose marrubiin (IC50 = 60 mg/kg) reduced CTSC and neutrophil serine protease activities with efficacy comparable to the positive clinical compound AZD7986 [1].

Enzyme Inhibition Inflammation Rheumatoid Arthritis

Vasorelaxant Efficacy Comparable to Marrubenol in Rat Aorta Model

In a direct comparison, both marrubiin and the related furanic labdane diterpene marrubenol were identified as the most potent vasorelaxant compounds in Marrubium vulgare [1]. The study quantified that marrubiin effectively inhibited KCl-induced contraction of rat aorta in vitro, with an efficacy profile that was statistically comparable to that of marrubenol, confirming it as a key active principle for vascular applications [1].

Cardiovascular Vasorelaxation Hypertension

Analgesic Activity of Marrubiin Derivatives: A Class-Level Insight for Lead Optimization

While marrubiin itself is an analgesic compound, its derivative marrubiinic acid exhibits substantially enhanced activity [1]. In the acetic acid-induced writhing test, marrubiinic acid reduced abdominal constrictions by 76% at a dose of 50 mg/kg, a level of efficacy that surpasses standard analgesics such as aspirin and paracetamol [1]. This indicates marrubiin's value not just as an active compound, but as a superior scaffold for generating more potent analgesics.

Analgesia Pain Management Derivatization

Documented High Intrinsic Stability and Low Catabolism vs. Typical Natural Product Lability

A comprehensive review identifies that marrubiin possesses attributes of 'low turnover, high stability and little catabolism,' which are core characteristics required for therapeutic compounds and nutraceuticals of economic importance [1]. This profile contrasts sharply with many natural products that suffer from rapid degradation or extensive first-pass metabolism, which can severely limit their practical utility in both research and industrial applications [1].

Stability Formulation Metabolism

Defined Application Scenarios for Marrubiin (465-92-9) Based on Quantitative Evidence


Inflammation and Rheumatoid Arthritis Research: Cathepsin C Inhibition

Procure high-purity Marrubiin as a potent, covalent inhibitor of Cathepsin C for use in in vitro and in vivo models of neutrophil-driven inflammatory diseases, including rheumatoid arthritis. Evidence shows it inhibits human recombinant CTSC with an IC50 of 57.5 nM and demonstrates in vivo efficacy comparable to the clinical candidate AZD7986 in reducing disease markers [1].

Cardiovascular Drug Discovery: Vasorelaxant and Calcium Channel Modulation

Utilize Marrubiin as a well-characterized vasorelaxant agent in studies of hypertension and vascular function. It has been directly compared to marrubenol and identified as one of the most active compounds in Marrubium vulgare for inhibiting aortic contraction, with further evidence supporting its action as a calcium channel antagonist [1].

Analgesic Lead Optimization and Derivatization Studies

Employ Marrubiin as a starting scaffold for synthesizing and evaluating novel analgesics. Its derivative, marrubiinic acid, exhibits significantly enhanced potency in standard pain models, reducing writhing by 76% at 50 mg/kg, far exceeding the efficacy of common analgesics like aspirin. This validates marrubiin as a productive platform for medicinal chemistry [1].

Quality Control and Standardization of Marrubium vulgare Products

Source analytical-grade Marrubiin (e.g., ≥95% HPLC purity) as a primary reference standard for the development and validation of robust HPLC-DAD or LC-MS/MS methods. This is essential for adhering to pharmacopoeial guidelines that require standardization of Marrubium vulgare herbal products based on their marrubiin content, ensuring batch-to-batch consistency and regulatory compliance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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